4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid
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Overview
Description
4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H9Cl2NO4 It is characterized by the presence of two chlorine atoms, a hydroxyphenyl group, and a carbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichlorophthalic anhydride and 4-aminophenol.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions.
Formation of Intermediate: The 4,5-dichlorophthalic anhydride reacts with 4-aminophenol to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of chlorine atoms can introduce various functional groups.
Scientific Research Applications
4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamoyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-[(4-methoxyphenyl)carbamoyl]benzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
4,5-Dichloro-2-[(4-aminophenyl)carbamoyl]benzoic acid: Contains an amino group instead of a hydroxy group.
4,5-Dichloro-2-[(4-nitrophenyl)carbamoyl]benzoic acid: Contains a nitro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in 4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid imparts unique chemical properties, such as the ability to form hydrogen bonds and participate in redox reactions. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4,5-dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-5-9(10(14(20)21)6-12(11)16)13(19)17-7-1-3-8(18)4-2-7/h1-6,18H,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYLHQIDBYATGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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